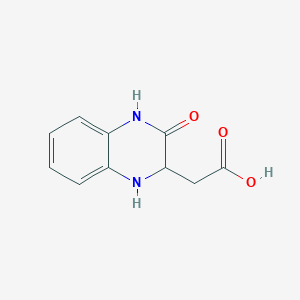

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNFCRXGPQHQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382712 | |

| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136584-14-0 | |

| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid, a quinoxaline derivative of interest in medicinal chemistry. Quinoxaline scaffolds are prevalent in a wide range of biologically active compounds, exhibiting antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide outlines a two-step synthetic pathway and details the expected analytical characterization of the target compound.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The initial step involves the synthesis of the ethyl ester precursor, Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Caption: Synthetic route to the target compound.

Experimental Protocols

Synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

This procedure is adapted from the synthesis of structurally related quinoxalinone derivatives.

Materials:

-

o-Phenylenediamine

-

Diethyl 2-oxosuccinate

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add diethyl 2-oxosuccinate (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product, Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, is expected to precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from ethanol. A publication describing the synthesis of the title compound's ethyl ester provides crystal structure data for the purified product.[4]

Synthesis of this compound (Hydrolysis)

This protocol is a general method for the alkaline hydrolysis of quinoxaline esters.

Materials:

-

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric Acid (HCl) (for acidification)

Procedure:

-

Suspend Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate in a mixture of ethanol (or methanol) and water.

-

Add a solution of NaOH or KOH (2-3 equivalents) in water to the suspension.

-

Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC until the starting ester is completely consumed.

-

After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated HCl.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Characterization Data

The following tables summarize the expected quantitative data for the intermediate ester and the final carboxylic acid product based on available literature for the ester and analogous compounds for the acid.

Table 1: Physicochemical and Crystallographic Data for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [4] |

| Molecular Weight | 234.25 g/mol | [4] |

| Crystal System | Triclinic | [4] |

| Space Group | P-1 | [4] |

| a (Å) | 4.8082 (18) | [4] |

| b (Å) | 8.260 (3) | [4] |

| c (Å) | 14.413 (6) | [4] |

| α (°) | 84.072 (7) | [4] |

| β (°) | 81.473 (5) | [4] |

| γ (°) | 85.140 (5) | [4] |

| Volume (ų) | 561.7 (4) | [4] |

| Z | 2 | [4] |

Table 2: Expected Characterization Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Melting Point | >200 °C (with decomposition) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (br s, 1H, COOH), 10.5 (s, 1H, N-H), 6.7-7.1 (m, 4H, Ar-H), 4.2 (m, 1H, CH), 3.4 (m, 2H, CH₂), 2.8 (dd, 1H, CH₂), 2.6 (dd, 1H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 172 (C=O, acid), 168 (C=O, lactam), 140-120 (Ar-C), 55 (CH), 45 (CH₂), 35 (CH₂) |

| IR (KBr, cm⁻¹) | ν: 3400-2500 (O-H, N-H), 1710 (C=O, acid), 1680 (C=O, lactam), 1600, 1490 (C=C, aromatic) |

| Mass Spectrometry (ESI-MS) | m/z: 207.07 [M+H]⁺, 229.05 [M+Na]⁺ |

Logical Workflow for Characterization

The following workflow illustrates the logical steps for the complete characterization of the synthesized this compound.

Caption: Characterization workflow for the target compound.

References

Technical Guide: Physicochemical Properties and Biological Evaluation of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological evaluation of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of oncology.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound (CAS No: 136584-14-0) is presented in Table 1. It is important to note that while an experimental melting point has been reported, several other key parameters are based on computational predictions and should be considered as such.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | - |

| Molecular Weight | 206.2 g/mol | [1] |

| Melting Point | 169-170 °C | [2] |

| Boiling Point (Predicted) | 526.6 ± 43.0 °C | [2] |

| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.04 ± 0.10 | [2] |

| LogP (Predicted) | 1.17 | [3][4] |

| Polar Surface Area (PSA) | 17.07 Ų | [3][4] |

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process involving the synthesis of its ethyl ester precursor followed by hydrolysis.

Synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

This procedure is adapted from the synthesis of the ethyl ester as described in the literature.[1][5]

Reaction Scheme:

Starting Material: Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate Reagents: Hydrogen (H₂), Palladium on Carbon (Pd/C) catalyst, Ethanol Product: Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Protocol:

-

A mixture of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate (1 g) and a catalytic amount of Pd/C in ethanol is prepared in a suitable reaction vessel.

-

The mixture is stirred for 10 hours under a hydrogen atmosphere.

-

Upon completion of the reaction, the mixture is filtered to remove the Pd/C catalyst.

-

The solvent (ethanol) is removed from the filtrate under reduced pressure.

-

The resulting residue is recrystallized from ethanol to yield the pure ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate as yellow crystals.[5]

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard procedure in organic synthesis.

Reaction Scheme:

Starting Material: Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate Reagents: Base (e.g., Sodium Hydroxide or Lithium Hydroxide), Water, Acid (for workup, e.g., Hydrochloric Acid) Product: this compound

General Protocol:

-

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

An aqueous solution of a base (e.g., NaOH or LiOH) is added to the mixture.

-

The reaction is stirred at room temperature until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is acidified with a suitable acid (e.g., HCl) to protonate the carboxylate.

-

The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the final product, this compound.

Biological Activity and Experimental Protocols

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activity against various cancer cell lines. The mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway

The primary signaling pathway affected by this class of compounds is the microtubule dynamics pathway, which is crucial for cell division.

Experimental Workflows

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound and its derivatives.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

This experiment determines the effect of the compound on the progression of the cell cycle.

This assay quantifies the induction of apoptosis in cells treated with the compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential applications in cancer therapy due to their ability to inhibit tubulin polymerization. This guide provides foundational data and methodologies to support further research and development in this area. It is recommended that experimental verification of the predicted physicochemical properties be undertaken to provide a more complete profile of this molecule.

References

Spectral Analysis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid: A Predictive and Methodological Guide

Introduction

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure incorporates a quinoxaline core, a lactam (cyclic amide), and a carboxylic acid moiety, suggesting a range of possible biological activities. A thorough spectral analysis is the cornerstone of its structural elucidation and purity assessment. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for its empirical analysis.

Predicted Spectral Data

The spectral characteristics of this compound have been predicted based on its chemical structure. These predictions are intended to serve as a reference for researchers undertaking the synthesis and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals for the aromatic, methylene, and methine protons, as well as the labile protons of the carboxylic acid and amide groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | 4H |

| N-H (Amide) | 8.0 - 8.5 | Singlet (broad) | 1H |

| N-H (Amine) | 4.0 - 5.0 | Singlet (broad) | 1H |

| CH (α to COOH) | 4.5 - 5.0 | Triplet | 1H |

| CH₂ (Acetic Acid) | 2.8 - 3.2 | Doublet | 2H |

| CH₂ (Tetrahydroquinoxaline) | 3.3 - 3.8 | Multiplet | 2H |

| COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C=O (Amide/Lactam) | 165 - 170 |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 130 - 145 |

| CH (α to COOH) | 55 - 65 |

| CH₂ (Acetic Acid) | 40 - 50 |

| CH₂ (Tetrahydroquinoxaline) | 40 - 50 |

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3400 - 3200 | N-H (Amine & Amide) | Stretching | Medium |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (broad) | Broad, Strong |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium |

| 2950 - 2850 | C-H (Aliphatic) | Stretching | Medium |

| 1720 - 1700 | C=O (Carboxylic Acid) | Stretching | Strong |

| 1680 - 1650 | C=O (Amide/Lactam) | Stretching | Strong |

| 1600 - 1450 | C=C (Aromatic) | Stretching | Medium-Weak |

| 1320 - 1210 | C-O (Carboxylic Acid) | Stretching | Medium |

Predicted Mass Spectrometry Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Predicted [M]+• | m/z 206 |

| Major Predicted Fragments | m/z 147 ([M-COOH]+), m/z 161 ([M-CH₂COOH]+) |

Experimental Protocols

The following are generalized protocols for the spectral analysis of a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] Ensure the compound is fully dissolved.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[2]

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.[3]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.[2] Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Solid (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

-

-

Background Spectrum : Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.[5]

-

Sample Spectrum : Place the prepared sample in the spectrometer and collect the infrared spectrum.[6]

-

Data Analysis : Identify the major absorption bands and correlate them with the corresponding functional groups using standard correlation tables.[7]

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]

-

Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is useful for fragmentation analysis, while ESI is a softer ionization method that often preserves the molecular ion.[9][10]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11]

-

Detection and Spectrum Generation : The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

-

Data Interpretation : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.[12]

Visualizations

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis and structural elucidation of a novel organic compound.

Logical Relationship of Spectroscopic Techniques

Caption: Logical connections between spectroscopic methods and the structural information they provide.

Predicted Mass Spectrometry Fragmentation

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. amherst.edu [amherst.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

The Quinoxalinone Scaffold: A Journey from Discovery to Therapeutic Prominence

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxalinone core, a heterocyclic scaffold composed of a fused benzene and pyrazinone ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide range of biological targets have propelled the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and evolution of quinoxalinone compounds, offering valuable insights for professionals engaged in drug discovery and development. We will delve into the key synthetic milestones, the spectrum of biological activities, mechanisms of action, and detailed experimental protocols for the characterization of these potent molecules.

A Historical Perspective: From Serendipitous Synthesis to Rational Design

The journey of quinoxalinone chemistry began in 1884 with the pioneering work of Korner and Hinsberg, who first reported the synthesis of a quinoxaline derivative through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This foundational reaction laid the groundwork for the exploration of this novel heterocyclic system. For several decades, research into quinoxalines and their derivatives remained largely academic. However, the discovery of the potent antibacterial activity of quinoxalin-1,4-dioxides in 1938 marked a turning point, igniting interest in their therapeutic potential.[2]

The mid-20th century witnessed a surge in the synthesis and biological evaluation of a multitude of quinoxalinone derivatives. This era was characterized by a largely empirical approach to drug discovery, with compounds being screened against a variety of disease models. These early investigations revealed a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, solidifying the quinoxalinone scaffold as a promising pharmacophore.[3][4]

The advent of molecular biology and a deeper understanding of disease pathways in the late 20th and early 21st centuries ushered in an era of rational drug design. Researchers began to specifically target key enzymes and receptors implicated in various pathologies, leading to the development of highly potent and selective quinoxalinone-based inhibitors. This targeted approach has culminated in the successful clinical development and FDA approval of several quinoxalinone-containing drugs, cementing their importance in modern medicine.

Therapeutic Applications and Mechanisms of Action

Quinoxalinone derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and use in a variety of therapeutic areas.

Anticancer Activity

The anticancer potential of quinoxalinone compounds is one of the most extensively studied areas. These molecules exert their effects through various mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Erdafitinib , an FDA-approved drug for metastatic urothelial carcinoma, is a potent inhibitor of fibroblast growth factor receptors (FGFRs).[5][6] By binding to the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4, erdafitinib inhibits their phosphorylation and downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to decreased cell viability.[7][8]

Many other quinoxalinone derivatives have shown significant cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[9][10][11][12] These compounds often induce apoptosis through the mitochondrial pathway and can cause cell cycle arrest.[13][14]

Antiviral Activity

Glecaprevir , a key component of an FDA-approved combination therapy for Hepatitis C, is a potent inhibitor of the HCV NS3/4A protease.[15] This viral enzyme is crucial for the proteolytic cleavage of the HCV polyprotein, a necessary step for viral replication. By blocking this protease, glecaprevir effectively halts the viral life cycle.[1][16]

Antimicrobial Activity

The antimicrobial properties of quinoxalinones have been recognized for decades. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for many antimicrobial quinoxalinones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Some derivatives have demonstrated promising minimum inhibitory concentration (MIC) values against multidrug-resistant strains.

Other Therapeutic Areas

Brimonidine , a quinoxaline derivative, is an alpha-2 adrenergic agonist used in the treatment of glaucoma.[6][17] It lowers intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow.[18][19] The activation of alpha-2 adrenergic receptors in the ciliary body leads to the inhibition of adenylate cyclase, a decrease in cAMP levels, and consequently, reduced aqueous humor secretion.[18]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of representative quinoxalinone compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Quinoxalinone Derivatives

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 14 | MCF-7 (Breast) | 2.61 | Doxorubicin | - | [7] |

| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | Doxorubicin | 11.77 ± 4.57 | [7] |

| Compound 17 | A549 (Lung) | 46.6 ± 7.41 | - | - | [7] |

| Compound 17 | HCT-116 (Colon) | 48 ± 8.79 | - | - | [7] |

| Compound 19 | MGC-803 (Gastric) | 9 | - | - | [7] |

| Compound 19 | T-24 (Bladder) | 27.5 | - | - | [7] |

| Compound 20 | T-24 (Bladder) | 8.9 | - | - | [7] |

| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | - | - | [7] |

| Compound 8 | T-24 (Bladder) | 4.49 ± 0.65 | - | - | [7] |

| Compound VIIIc | HCT-116 (Colon) | 2.5 | Doxorubicin | - | [9] |

| Compound VIIIc | MCF-7 (Breast) | 9 | Doxorubicin | - | [9] |

| Compound VIIIa | HepG2 (Liver) | 9.8 | Doxorubicin | - | [9] |

| Compound XVa | HCT-116 (Colon) | 4.4 | Doxorubicin | - | [9] |

| Compound XVa | MCF-7 (Breast) | 5.3 | Doxorubicin | - | [9] |

| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 | [14] |

| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 | [14] |

| Compound 10 | MKN 45 (Gastric) | 0.073 | Adriamycin | 0.12 | [12] |

| Compound 10 | MKN 45 (Gastric) | 0.073 | Cis-platin | 2.67 | [12] |

Table 2: Antimicrobial Activity of Quinoxalinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| Quinoxalinone Derivative | S. aureus (MDRB) | 1.95 - 15.62 | Norfloxacin | 0.78 - 3.13 | [20] |

| Compound 10 | Candida albicans | 16 | - | - | [21] |

| Compound 10 | Aspergillus flavus | 16 | - | - | [21] |

| Compound 2d | Escherichia coli | 8 | - | - | [21] |

| Compound 3c | Escherichia coli | 8 | - | - | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of quinoxalinone compounds.

Synthesis of Quinoxalinone Derivatives (General Procedure)

A common method for the synthesis of quinoxalinone derivatives involves the condensation of an o-phenylenediamine with an α-ketoacid.[22]

Materials:

-

Substituted o-phenylenediamine

-

α-ketoacid (e.g., ethyl pyruvate, glyoxylic acid)

-

Solvent (e.g., n-butanol, ethanol, toluene)

-

Catalyst (optional, e.g., a mild acid)

-

Standard laboratory glassware and purification apparatus (e.g., reflux condenser, rotary evaporator, column chromatography setup)

Procedure:

-

To a solution of the substituted o-phenylenediamine (1 mmol) in the chosen solvent (10 mL), add the α-ketoacid (1.1 mmol).

-

If a catalyst is used, add it to the reaction mixture.

-

Reflux the reaction mixture for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired quinoxalinone derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][11][23][24]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Quinoxalinone compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

-

Prepare serial dilutions of the quinoxalinone compound in culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Kinase Inhibition Assay (e.g., FGFR)

This protocol describes a general method for determining the inhibitory activity of a quinoxalinone compound against a specific kinase, such as FGFR.

Materials:

-

Recombinant human FGFR enzyme

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Quinoxalinone compound stock solution (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the quinoxalinone compound in kinase buffer.

-

In a 384-well plate, add the compound dilutions, the FGFR enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP. Include a no-enzyme control and a vehicle control (DMSO).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][16][25][26]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Quinoxalinone compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

Sterile pipette tips and multichannel pipette

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Perform a two-fold serial dilution of the quinoxalinone compound in MHB directly in a 96-well plate.

-

Add the diluted bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by quinoxalinone compounds and a general experimental workflow for their evaluation.

Caption: Inhibition of the FGFR signaling pathway by Erdafitinib.

Caption: Induction of apoptosis via the mitochondrial pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxalinone as a Privileged Platform in Drug Development: Ingenta Connect [ingentaconnect.com]

- 5. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. atcc.org [atcc.org]

- 12. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. A Selective MAP3K1 Inhibitor Facilitates Discovery of NPM1 as a Member of the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. protocols.io [protocols.io]

A Technical Guide to the Biological Screening of Novel Quoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the biological screening of novel quinoxaline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It offers detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and signaling pathways to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer potential.[3][4] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like topoisomerase II and protein kinases (e.g., VEGFR-2), and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[4][5]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the quantitative data on the cytotoxic and growth-inhibitory effects of various quinoxaline derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Quinoxaline Derivatives Against Various Cancer Cell Lines [4]

| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) |

| Quinoxaline-based | Compound IV | Prostate (PC-3) | MTT | 2.11 |

| Quinoxaline-hydrazone | Compound 5h | Liver (HepG2) | MTT | 2.8 |

| Quinoxaline-hydrazone | Compound 5a | Breast (MCF-7) | MTT | 3.1 |

| Quinoxaline-hydrazone | Compound 5g | Colon (HCT-116) | MTT | 4.2 |

Table 2: Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs [5]

| Compound | R2 | R3 | A549 (Lung) GI50 (µM) | AsPC-1 (Pancreatic) GI50 (µM) | HT-29 (Colon) GI50 (µM) | MDA-MB-231 (Breast) GI50 (µM) | PC-3 (Prostate) GI50 (µM) | SK-OV-3 (Ovarian) GI50 (µM) | U-2 OS (Bone) GI50 (µM) |

| 6j | Phenyl | Phenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| 6k | Furanyl | Furanyl | 0.45 | 0.38 | 0.51 | 0.42 | 0.48 | 0.55 | 0.49 |

| 6l | Thienyl | Thienyl | 0.78 | 0.65 | 0.82 | 0.71 | 0.75 | 0.88 | 0.79 |

Experimental Protocols

This protocol assesses the cytotoxic effect of a test compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., PC-3, HepG2, MCF-7, HCT-116)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Quinoxaline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[3]

-

This protocol detects and quantifies apoptosis induced by quinoxaline derivatives using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.

-

Materials:

-

Cancer cells treated with quinoxaline derivatives

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

This protocol analyzes the effect of quinoxaline derivatives on cell cycle progression.

-

Materials:

-

Cancer cells treated with quinoxaline derivatives

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment and Fixation: Treat cells with the quinoxaline derivative at the desired concentrations for 24-48 hours. Harvest the cells, wash them with PBS, and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Visualizations

Caption: Experimental workflow for evaluating the anticancer potential of novel quinoxaline derivatives.

Caption: Inhibition of the VEGFR-2 and PI3K/AKT/mTOR signaling pathway by a quinoxaline derivative.[4]

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi.[6] Their mechanisms of action can involve bioreductive activation leading to oxidative stress or the inhibition of essential enzymes like DNA gyrase.[6]

Data Presentation: Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives [7]

| Compound | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) |

| 2d | >256 | 16 | 8 | >256 | >256 |

| 3c | >256 | 16 | 8 | >256 | >256 |

| 4 | >256 | 16 | >256 | >256 | >256 |

| 6a | >256 | 16 | >256 | >256 | >256 |

| 10 | >256 | >256 | >256 | 16 | 16 |

Experimental Protocols

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Quinoxaline compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

-

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

-

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

-

Materials:

-

Quinoxaline compound solution

-

Sterile filter paper disks (6 mm diameter)

-

Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal strains

-

Standardized microbial inoculum

-

-

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

-

Disk Application: Sterile filter paper disks are impregnated with a known concentration of the quinoxaline compound solution (e.g., 50 µ g/disk ) and placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone of no growth around the disk is measured in millimeters.

-

Visualization

Caption: General workflow for antimicrobial screening of quinoxaline derivatives.

Anti-inflammatory and Antiviral Activities

Quinoxaline derivatives have also demonstrated potential as anti-inflammatory and antiviral agents.[8][9][10] Their anti-inflammatory effects can be attributed to the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[9][11] The antiviral activity has been observed against a range of DNA and RNA viruses.[8][12]

Data Presentation: Anti-inflammatory and Antiviral Activities

Table 4: In Vivo Anti-inflammatory Activity of Quinoxaline Derivatives [9]

| Compound | In Vivo Anti-inflammatory Effect (%) |

| 7b | 41 |

| Indomethacin (Reference) | 47 |

Table 5: Antiviral Activity of a Triazoloquinoxaline Derivative [8]

| Compound | Virus | Assay | Activity |

| 1 | Herpes Simplex Virus | Plaque-reduction | 25% reduction at 20 µg/mL |

Experimental Protocols

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Wistar albino rats.

-

Procedure:

-

The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

-

This assay is used to quantify the infectivity of a virus and the inhibitory effect of a compound.

-

Materials:

-

Host cells (e.g., Vero cells)

-

Virus stock

-

Test compound

-

Culture medium

-

Agarose or methylcellulose overlay

-

Staining solution (e.g., crystal violet)

-

-

Procedure:

-

Confluent monolayers of host cells are infected with the virus in the presence of various concentrations of the quinoxaline derivative.

-

After an adsorption period, the cells are overlaid with a semi-solid medium (containing the compound) to restrict the spread of the virus.

-

The plates are incubated to allow for plaque formation.

-

The cells are then fixed and stained, and the viral plaques (clear zones) are counted.

-

The percentage of plaque reduction is calculated relative to a virus control without the compound.

-

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[5][13] Understanding the structure-activity relationship is crucial for the rational design of more potent and selective compounds.

Visualization

Caption: Overview of the structure-activity relationship (SAR) for quinoxaline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 9. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Silico Modeling of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid: A Technical Guide

This technical guide provides a comprehensive overview of the in silico modeling of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid, a member of the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the computational approaches to understanding and optimizing the therapeutic potential of this class of molecules.

Introduction to Quinoxaline Derivatives

Quinoxaline, a fused heterocyclic system of a benzene and a pyrazine ring, serves as a privileged scaffold in drug discovery.[2] Its derivatives have been extensively explored as inhibitors of various enzymes and receptors, such as vascular endothelial growth factor receptor-2 (VEGFR-2), poly (ADP-ribose) polymerase-1 (PARP-1), histone deacetylases (HDACs), and acetylcholinesterase (AChE).[1][5][6][7] The versatility of the quinoxaline core allows for structural modifications to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making them attractive candidates for therapeutic development.[8]

Synthesis of this compound

While specific synthesis protocols for this compound are not extensively detailed in the literature, a plausible synthetic route can be extrapolated from the synthesis of similar quinoxalinone derivatives. A common method involves the condensation of an o-phenylenediamine with a suitable dicarbonyl compound. For the target molecule, the reaction of o-phenylenediamine with a derivative of tartaric acid or a related four-carbon dicarbonyl compound under appropriate reaction conditions could yield the desired product. Another potential route involves the opening of an isoxazole ring with 1,2-diaminobenzene.[9]

In Silico Modeling Workflow

A typical in silico modeling workflow for a novel compound like this compound involves a multi-step process to predict its biological activity, binding mode, and pharmacokinetic properties.

Caption: In silico drug discovery workflow.

Ligand Preparation

The initial step involves generating a 3D structure of this compound. This can be achieved using software like MarvinSketch or ChemDraw, followed by energy minimization using force fields such as MMFF94 or UFF.

Target Identification and Preparation

Based on the activities of similar quinoxaline derivatives, potential biological targets can be identified. For this guide, we will consider VEGFR-2, a key player in angiogenesis and a common target for anticancer drugs.[1] The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the target protein. This technique helps in understanding the binding mode and estimating the binding affinity.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Prepare the Receptor:

-

Load the prepared PDB file of VEGFR-2 into AutoDock Tools.

-

Add polar hydrogens and assign Gasteiger charges.

-

Save the prepared receptor in PDBQT format.

-

-

Prepare the Ligand:

-

Load the energy-minimized structure of this compound.

-

Detect the rotatable bonds and save the ligand in PDBQT format.

-

-

Define the Grid Box:

-

Center the grid box on the active site of VEGFR-2, ensuring it encompasses the binding pocket.

-

-

Run Docking:

-

Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid parameters.

-

-

Analyze Results:

-

Visualize the docked poses and analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the ligand-protein complex over time. This provides insights into the dynamic behavior of the complex and the persistence of key interactions.

Experimental Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Generate the topology for the ligand using a server like CGenFF.

-

Combine the protein and ligand PDB files.

-

Place the complex in a simulation box and solvate with an appropriate water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform steepest descent energy minimization to remove steric clashes.

-

-

Equilibration:

-

Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system.

-

-

Production MD:

-

Run the production simulation for a desired time (e.g., 100 ns).

-

-

Analysis:

-

Analyze the trajectory to calculate RMSD, RMSF, and hydrogen bond occupancy.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, untested compounds.[1]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. In silico tools like SwissADME or OSIRIS can predict these properties based on the molecular structure.[10]

Potential Signaling Pathway

Given the frequent targeting of kinases by quinoxaline derivatives, a plausible signaling pathway to investigate for this compound is the VEGFR-2 signaling cascade, which is critical in angiogenesis.[1][8]

Caption: Inhibition of VEGFR-2 signaling.

Quantitative Data from Related Quinoxaline Derivatives

The following tables summarize representative quantitative data for various quinoxaline derivatives from published studies. This data provides a reference for the expected range of activities and properties for novel compounds in this class.

Table 1: In Vitro Antiproliferative Activity of Quinoxaline Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 19 | MGC-803 | 9 | [2] |

| Compound 20 | T-24 | 8.9 | [2] |

| Compound 3 | THP-1 | 1.6 | [2] |

| Compound 24 | A375 | 0.003 | [2] |

| Compound 8 | HepG-2 | 3.88 | [6] |

| Compound 13d | SMMC-7721 | 0.071 | [11] |

Table 2: Enzyme Inhibitory Activity of Quinoxaline Derivatives

| Compound | Target Enzyme | IC50 | Reference |

| Compound 8a | PARP-1 | 2.31 nM | [5] |

| Compound 5 | PARP-1 | 3.05 nM | [5] |

| Compound 6c | Acetylcholinesterase | 0.077 µM | [7] |

| Compound 13d | Tubulin Polymerization | 3.97 µM | [11] |

Table 3: In Silico Docking Scores of Quinoxaline Derivatives against VEGFR-2

| Compound | Docking Score (kcal/mol) | Reference |

| Designed Molecule 1 | -182.241 | [1] |

| Designed Molecule 2 | -178.654 | [1] |

| Designed Molecule 3 | -175.321 | [1] |

| Template Ligand | -170.579 | [1] |

Conclusion

The in silico modeling approaches outlined in this guide provide a robust framework for the preclinical evaluation of this compound and its analogs. By combining techniques such as molecular docking, molecular dynamics, and ADMET prediction, researchers can gain valuable insights into the potential therapeutic applications of this class of compounds, thereby accelerating the drug discovery and development process. The provided protocols and data serve as a starting point for further computational and experimental investigations into the promising biological activities of quinoxaline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioengineer.org [bioengineer.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action for the chemical scaffold represented by 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid. While direct experimental data for this specific molecule is limited in publicly available literature, extensive research on closely related analogs, particularly N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, strongly indicates a primary mechanism centered on the inhibition of tubulin polymerization. This document synthesizes the available evidence, presenting quantitative data, detailed experimental protocols from pertinent studies, and visual diagrams to elucidate the signaling pathways and experimental workflows associated with this class of compounds. The insights provided herein are intended to guide further research and drug development efforts targeting the promising anti-cancer potential of the tetrahydroquinoxaline core.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action attributed to the 3-oxo-1,2,3,4-tetrahydroquinoxaline scaffold is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] These compounds are believed to exert their anti-proliferative effects by binding to the colchicine binding site on β-tubulin.[1][2][3] This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. By disrupting microtubule formation, these compounds lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis (programmed cell death).[1][4]

Quantitative Data on a Lead Analog

Table 1: Anti-proliferative Activity of Compound 13d [1]

| Cell Line | Description | IC₅₀ (μM) |

| HeLa | Human cervical cancer | 0.126 |

| SMMC-7721 | Human hepatocellular carcinoma | 0.071 |

| K562 | Human chronic myelogenous leukemia | 0.164 |

Table 2: Tubulin Polymerization Inhibitory Activity of Compound 13d [1]

| Assay | IC₅₀ (μM) |

| Tubulin Polymerization Assay | 3.97 |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action of tubulin polymerization inhibitors, based on the protocols described for the tetrahydroquinoxaline class of compounds.[1]

Cell Viability Assay (MTT Assay)

-

Objective: To determine the anti-proliferative activity of the compound against various cancer cell lines.

-

Procedure:

-

Cancer cells (e.g., HeLa, SMMC-7721, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound (e.g., this compound analog) and incubated for an additional 48-72 hours.

-

Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.

-

Tubulin Polymerization Assay

-

Objective: To directly measure the inhibitory effect of the compound on the polymerization of tubulin in a cell-free system.

-

Procedure:

-

A reaction mixture containing tubulin (e.g., from bovine brain), GTP, and a fluorescent reporter in a polymerization buffer is prepared.

-

The test compound at various concentrations is added to the reaction mixture.

-

The polymerization of tubulin is initiated by raising the temperature to 37°C.

-

The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.

-

The IC₅₀ value is determined by comparing the extent of polymerization in the presence of the compound to that of a control (e.g., DMSO).

-

Cell Cycle Analysis

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Procedure:

-

Cancer cells are treated with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours).

-

The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight.

-

The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To determine if the compound induces apoptosis in cancer cells.

-

Procedure:

-

Cancer cells are treated with the test compound at various concentrations for a specified time.

-

The cells are harvested, washed with cold PBS, and resuspended in a binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V-positive) is quantified.

-

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Proposed signaling pathway for tetrahydroquinoxaline derivatives.

Experimental Workflow for Mechanism of Action Studies

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The available evidence strongly supports the classification of the 3-oxo-1,2,3,4-tetrahydroquinoxaline scaffold as a tubulin polymerization inhibitor. The anti-proliferative activity of this class of compounds is directly linked to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. While the data presented is based on close analogs, it provides a robust framework for understanding the likely mechanism of action of this compound.

Future research should focus on the direct synthesis and biological evaluation of this compound to confirm its activity and potency. Further studies could also explore the structure-activity relationship (SAR) of the acetic acid moiety at the 2-position compared to other substitutions on the tetrahydroquinoxaline ring. In vivo studies in animal models are also a critical next step to evaluate the therapeutic potential of this compound class for the treatment of cancer.

References

- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships and antiproliferative effects of 1,2,3,4-4H-quinoxaline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Tetrahydroquinoxaline Derivatives: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoxaline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have demonstrated promising potential as anticancer, antimicrobial, and kinase-inhibiting agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydroquinoxaline derivatives, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate a deeper understanding of this important class of compounds.

Anticancer Activity: Targeting Cellular Proliferation

Tetrahydroquinoxaline derivatives have emerged as a potent class of anticancer agents, primarily through their ability to inhibit crucial cellular processes like tubulin polymerization and key signaling kinases.

As Tubulin Polymerization Inhibitors

A significant area of research has focused on tetrahydroquinoxaline sulfonamide derivatives as inhibitors of tubulin polymerization, targeting the colchicine binding site.[1][2] The SAR studies in this area highlight several key structural features that govern their antiproliferative activity.

Structure-Activity Relationship Summary:

A general trend observed is the influence of substituents on both the tetrahydroquinoxaline core and the sulfonamide moiety.

-

Substitution on the Tetrahydroquinoxaline Ring: The presence of a methoxy group on the tetrahydroquinoxaline ring generally enhances inhibitory activity compared to unsubstituted analogs.[2]

-

Substituents on the Phenylsulfonamide Moiety:

-

Position of Substitution: The position of substituents on the phenyl ring of the sulfonamide is critical. Generally, para-substitution leads to more potent compounds.

-

Nature of Substituents: Electron-donating groups (e.g., -OCH3, -NH2) and small electron-withdrawing groups (e.g., -CF3) at the C4 position of the phenyl ring are favorable for activity.[3] Bulky substituents, such as a tert-butyl group, tend to decrease potency.[3]

-

Table 1: Anticancer Activity of Tetrahydroquinoxaline Sulfonamide Derivatives as Tubulin Inhibitors

| Compound ID | R¹ (Sulfonamide) | R² (THQ) | Cancer Cell Line | IC₅₀ (µM) |

| I-1 | H | H | HT-29 | >10 |

| I-5 | H | OCH₃ | HT-29 | >10 |

| I-7 | 4-OCH₃ | OCH₃ | HT-29 | 0.85 |

| I-17 | 4-NH₂ | OCH₃ | HT-29 | 1.23 |

| I-19 | 4-CF₃ | OCH₃ | HT-29 | 2.56 |

| I-21 | 4-tBu | OCH₃ | HT-29 | >10 |

| I-26 | 4-COOCH₃ | OCH₃ | HT-29 | 5.43 |

Data extracted from literature.[2][3]

As Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

Tetrahydroquinoxaline derivatives have also been investigated as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the MAPK signaling cascade involved in cellular stress responses.[4][5]

Structure-Activity Relationship Summary:

The SAR for ASK1 inhibition centers on modifications of the quinoxaline core and appended side chains.

-

Substitution on the Quinoxaline Ring: The introduction of specific substituents on the benzene ring of the quinoxaline moiety can significantly impact inhibitory potency. For instance, dibromo substitution has been shown to result in a highly potent inhibitor.[3]

-

Pyridine and Triazole Fragments: Modifications to pyridine and triazole fragments attached to the core structure are crucial for optimizing activity.[6]

Table 2: In Vitro ASK1 Kinase Inhibitory Activities of Quinoxaline Derivatives

| Compound ID | Modifications | IC₅₀ (nM) |

| GS-4997 (Reference) | - | 6.0 |

| Compound 4 | Triazolylpyridine fragment | 147 |

| Compound 26e | Dibromo substituted quinoxaline | 30.17 |

| Compound 30 | Benzene ring fusion | 69.24 |

Data extracted from literature.[3][7][8]

Antimicrobial Activity

The tetrahydroquinoxaline scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacterial strains.

Structure-Activity Relationship Summary:

The antibacterial activity of these derivatives is influenced by the nature and position of substituents on the core structure. For instance, in a series of angular tetrahydrocycloamino[1,2-a]quinoxalin-4-one derivatives, specific substitutions led to significant activity against S. epidermidis and S. aureus.[9]

Table 3: Minimum Inhibitory Concentration (MIC) of Tetrahydrocycloamino[1,2-a]quinoxalin-4-one Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 5c | S. aureus | 31.3 |

| 5g | S. epidermidis | 15.6 |

| Streptomycin (Reference) | S. aureus | - |

| Nalidixic Acid (Reference) | S. aureus | - |

Data extracted from literature.[9][10]

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental approaches, the following diagrams illustrate relevant signaling pathways and a typical workflow for evaluating anticancer activity.

Caption: Tubulin Polymerization Inhibition by Tetrahydroquinoxaline Derivatives.

Caption: ASK1 Signaling Cascade and Inhibition by Tetrahydroquinoxalines.

Caption: STAT3 Signaling Pathway and Potential Inhibition by Quinoxaline Derivatives.

Caption: Experimental Workflow for Anticancer Evaluation of Tetrahydroquinoxalines.

Experimental Protocols

General Synthesis of Tetrahydroquinoxaline Sulfonamides

A common synthetic route to tetrahydroquinoxaline sulfonamides involves the reaction of a substituted 1,2,3,4-tetrahydroquinoxaline with a corresponding sulfonyl chloride.[11]

-

Starting Material Preparation: Commercially available 1,2,3,4-tetrahydroquinoxaline or its substituted analogs are used as the starting material.

-

Sulfonylation: The tetrahydroquinoxaline derivative (1 equivalent) is dissolved in an anhydrous solvent such as dichloromethane (DCM). To this solution, triethylamine (TEA, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The corresponding sulfonyl chloride (1.2 equivalents) is then added portion-wise at 0 °C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetrahydroquinoxaline sulfonamide derivative.[12]

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the tetrahydroquinoxaline derivatives for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.[13]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Setup: A reaction mixture containing purified tubulin (e.g., porcine brain tubulin), a fluorescence reporter, and a GTP-containing buffer is prepared on ice.

-

Compound Addition: The test compounds, a positive control (e.g., colchicine), a negative control (e.g., paclitaxel), and a vehicle control (DMSO) are added to a pre-warmed 96-well plate.

-

Initiation of Polymerization: The ice-cold tubulin reaction mix is added to each well to initiate polymerization. The plate is immediately placed in a fluorescence microplate reader pre-warmed to 37°C.

-

Data Acquisition: Fluorescence is monitored over time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.[1][3]

ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.[2][14]

-

Kinase Reaction: The ASK1 enzyme, a substrate, and the tetrahydroquinoxaline inhibitor at various concentrations are incubated in a reaction buffer containing ATP.

-

Termination and ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

-

ADP to ATP Conversion and Detection: Kinase Detection Reagent is then added to convert the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: The luminescence is measured using a luminometer. The inhibitory activity of the compounds is determined by the reduction in the luminescent signal compared to the control without the inhibitor, and IC₅₀ values are calculated.[2][14]

Conclusion